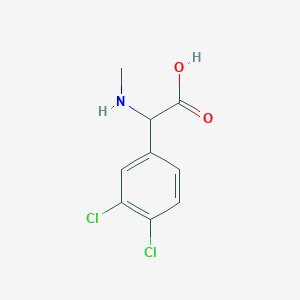![molecular formula C13H8Cl2O2 B1371255 3,4'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 334018-55-2](/img/structure/B1371255.png)
3,4'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
3,4’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid is a synthetic organic compound . It is a derivative of biphenyl, which is a type of polychlorinated biphenyl (PCB). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Synthesis Analysis
The synthesis of dichlorinated biphenyl derivatives can be challenging due to the need for starting materials with suitable substitution patterns . A novel synthesis strategy has been reported, which involves the nucleophilic aromatic substitution of commercially available fluoroarenes with sodium methoxide . This reaction provides good to excellent yields of the desired methoxylated products .Molecular Structure Analysis
The molecular structure of 3,4’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid can be represented by the formula C12H8Cl2 . It has a molecular weight of 223.09 g/mol .Scientific Research Applications
Synthesis, Characterization and Evaluation of 1,3,5-Triazine Aminobenzoic Acid Derivatives
- Application Summary: This research focused on the synthesis, characterization, and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. These compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .
- Methods of Application: The 1,3,5-triazine 4-aminobenzoic acid derivatives were prepared by conventional methods or using microwave irradiation. Using microwave irradiation gave the desired products in less time, good yield, and higher purity .
- Results: Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli. For example, compounds (10), (16), (25), and (30) have antimicrobial activity against S. aureus comparable to that of ampicillin, while the activity of compound (13) is about 50% of that of ampicillin .
Synthesis, Antimicrobial, and Antioxidant Activities of Disubstituted 1,2,3-Triazoles
- Application Summary: This research involved the synthesis, antimicrobial, and antioxidant activities of disubstituted 1,2,3-triazoles with amide-hydroxyl functionality .
- Methods of Application: The 1,4-disubstituted 1,2,3-triazoles with amide-hydroxyl functionality were synthesized from aliphatic alkynes and aromatic bromides in the presence of a catalytic amount of cellulose CuI nanoparticles .
- Results: The antioxidant activity of compound 5s was found to be better than other compounds. Compounds 5h and 5l exhibited good antibacterial and antifungal activity, respectively .
Synthesis of (3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic Acid
- Application Summary: This compound is used in the synthesis of various organic compounds. It’s often used in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials .
- Methods of Application: The compound is typically used in a palladium-catalyzed reaction with an organoboron compound to form a new carbon-carbon bond .
- Results: The product of the reaction depends on the organoboron compound used. The reaction is highly selective and can be used to synthesize a wide range of organic compounds .
Synthesis of 3,3’-Dichloro-4,4’-diaminodiphenyl Methane (MOCA) Over HY Zeolites
- Application Summary: This research involved the synthesis of 3,3’-dichloro-4,4’-diaminodiphenyl methane (MOCA) from o-chloroaniline and formaldehyde over HY zeolites . MOCA is a vital component in preparing high-quality polyurethane and epoxy resin .
- Methods of Application: The synthesis was carried out in a fixed bed continuous flow reactor under specific conditions .
- Results: Under the conditions of the catalyst bed volume = 20 mL (8.14 g), n (o-chloroaniline): n (HCHO) = 4: 1, LHSV = 3.5 h −1, 0.5 MPa and 443 K, HCHO conversion and MOCA selectivity steadily fluctuated at high levels of 90–92% and 75–77% during 16 h, respectively .
Use of (3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic Acid
- Application Summary: This compound is used in the synthesis of various organic compounds. It’s often used in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials .
- Methods of Application: The compound is typically used in a palladium-catalyzed reaction with an organoboron compound to form a new carbon-carbon bond .
- Results: The product of the reaction depends on the organoboron compound used. The reaction is highly selective and can be used to synthesize a wide range of organic compounds .
Synthesis of 3,3’-Dichloro-4,4’-Diaminodiphenyl Methane (MOCA) Over HY Zeolites
- Application Summary: This research involved the synthesis of 3,3’-dichloro-4,4’-diaminodiphenyl methane (MOCA) from o-chloroaniline and formaldehyde over HY zeolites . MOCA is a vital component in preparing high-quality polyurethane and epoxy resin .
- Methods of Application: The synthesis was carried out in a fixed bed continuous flow reactor under specific conditions .
- Results: Under the conditions of the catalyst bed volume = 20 mL (8.14 g), n (o-chloroaniline): n (HCHO) = 4: 1, LHSV = 3.5 h −1, 0.5 MPa and 443 K, HCHO conversion and MOCA selectivity steadily fluctuated at high levels of 90–92% and 75–77% during 16 h, respectively .
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-(4-chlorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(15)7-9/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEQOSLLOAEEHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626168 | |
| Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-chlorophenyl)benzoic acid | |
CAS RN |
334018-55-2 | |
| Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

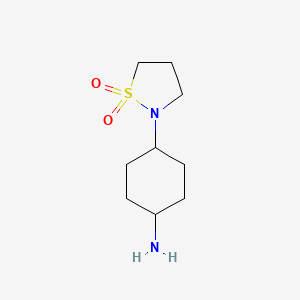
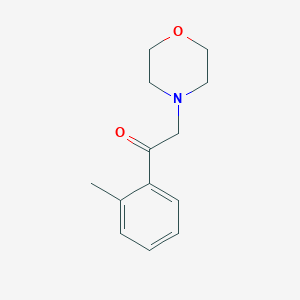
![1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one](/img/structure/B1371179.png)
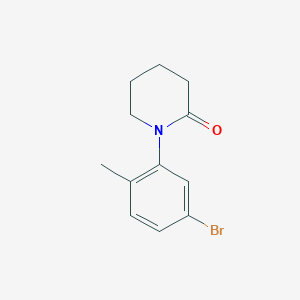
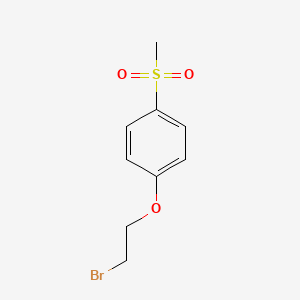
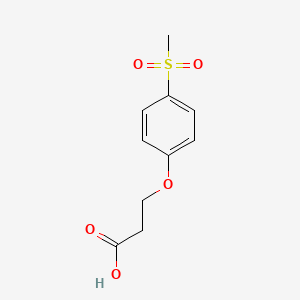
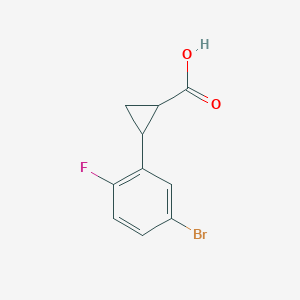
amine hydrochloride](/img/structure/B1371186.png)
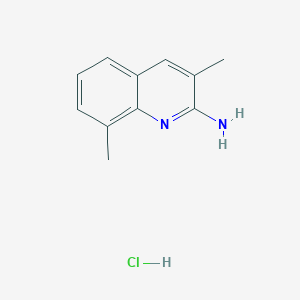
amine](/img/structure/B1371189.png)
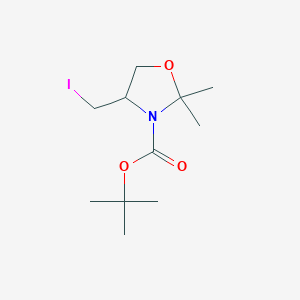
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1371191.png)
![Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1371192.png)
